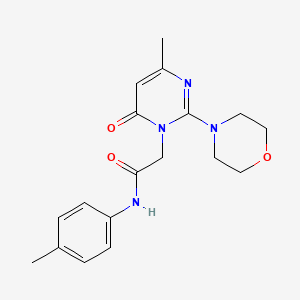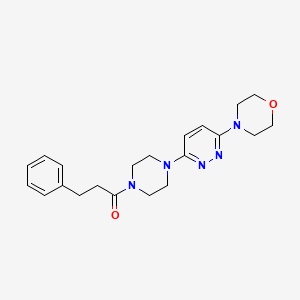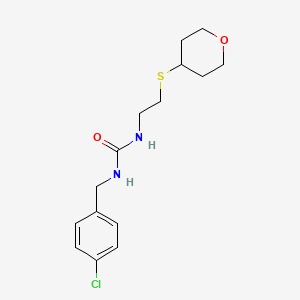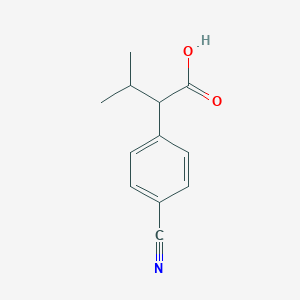![molecular formula C24H23N5O3 B2553556 6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893956-73-5](/img/no-structure.png)
6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The specific reactions used depend on the structure of the compound. For similar compounds, methods such as Knoevenagel condensations or Suzuki-Miyaura coupling might be used.Chemical Reactions Analysis
The reactivity of a compound is studied by observing its behavior in various chemical reactions. This can provide information about the functional groups in the compound and their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and acidity, can be determined through various laboratory experiments. Computational methods can also be used to predict these properties based on the compound’s structure .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
893956-73-5 |
|---|---|
Fórmula molecular |
C24H23N5O3 |
Peso molecular |
429.48 |
Nombre IUPAC |
6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O3/c1-26-21-20(22(30)29(24(26)31)13-7-10-17-8-4-3-5-9-17)28-15-14-27(23(28)25-21)18-11-6-12-19(16-18)32-2/h3-12,16H,13-15H2,1-2H3/b10-7+ |
Clave InChI |
BSBZJKRMGYQJQK-JXMROGBWSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC(=CC=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)
![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)
![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)
![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)
![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)
![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)




